N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
Description
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural components, including a chlorinated fluorophenyl group, a phenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone
Properties
Molecular Formula |
C20H17ClFN3O3S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17ClFN3O3S/c21-18-11-16(8-9-19(18)22)25(29(27,28)17-6-2-1-3-7-17)14-20(26)24-13-15-5-4-10-23-12-15/h1-12H,13-14H2,(H,24,26) |
InChI Key |
AYLRXJWGVDTIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions
Scientific Research Applications
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: This compound has a similar structure but with a different position of the pyridinyl group.
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide: Another similar compound with the pyridinyl group in a different position.
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)alaninamide: This compound has an alaninamide backbone instead of glycinamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
